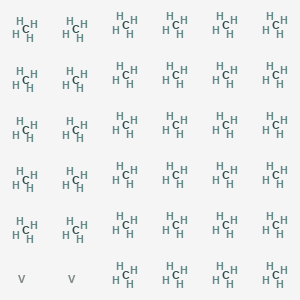
methane;vanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methane;vanadium is a compound that combines methane (CH₄), the simplest alkane, with vanadium, a transition metal known for its diverse oxidation states and catalytic properties. Vanadium compounds are widely used in various industrial applications due to their ability to undergo redox reactions and form stable complexes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methane;vanadium compounds can be synthesized through various methods, including:
Wet Impregnation: This method involves the impregnation of vanadium oxide on mesoporous silica supports.
Dry Impregnation: This technique is used to produce isolated tetrahedral monovanadate species in vanadium oxide catalysts supported on mesoporous silica.
Industrial Production Methods
Industrial production of vanadium compounds often involves the reduction of vanadium pentoxide (V₂O₅) with calcium metal through smelting, leaching, and roasting processes . These methods yield high-purity vanadium compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methane;vanadium compounds undergo several types of reactions, including:
Oxidation: Methane can be oxidized to formaldehyde over vanadium oxide catalysts supported on mesoporous silica.
Reduction: Vanadium compounds can act as reducing agents, particularly in lower oxidation states.
Substitution: Vanadium compounds can participate in substitution reactions, forming various vanadium complexes.
Common Reagents and Conditions
Major Products Formed
Formaldehyde: Produced from the oxidation of methane over vanadium oxide catalysts.
Vanadium Complexes: Formed through substitution reactions involving vanadium compounds.
Applications De Recherche Scientifique
Methane;vanadium compounds have numerous scientific research applications, including:
Mécanisme D'action
The mechanism by which methane;vanadium compounds exert their effects involves the activation of methane through hydrogen-atom transfer (HAT) and proton-coupled electron transfer (PCET) pathways. These pathways are regulated by the nucleophilicity of the oxygen site and the electrophilicity of the metal center . The dynamic structural rearrangement of vanadium oxide clusters also plays a role in tuning the reactivity of these compounds .
Comparaison Avec Des Composés Similaires
Methane;vanadium compounds can be compared with other vanadium compounds, such as:
Vanadium Pentoxide (V₂O₅): Used as a catalyst in the production of sulfuric acid and in energy storage applications.
Vanadyl Sulfate (VOSO₄): Studied for its potential therapeutic applications in diabetes treatment.
Vanadium Boride (VBₙ⁺): Capable of dehydrogenating methane under thermal collision conditions.
This compound compounds are unique due to their ability to activate methane and convert it to valuable chemicals like formaldehyde and acetic acid .
Propriétés
Formule moléculaire |
C34H136V2 |
|---|---|
Poids moléculaire |
647.3 g/mol |
Nom IUPAC |
methane;vanadium |
InChI |
InChI=1S/34CH4.2V/h34*1H4;; |
Clé InChI |
XDHQVLFOPDEBRU-UHFFFAOYSA-N |
SMILES canonique |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.[V].[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)


![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
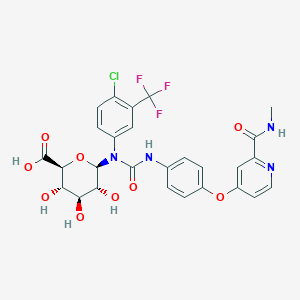
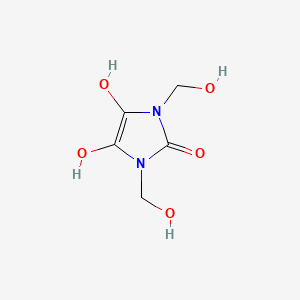
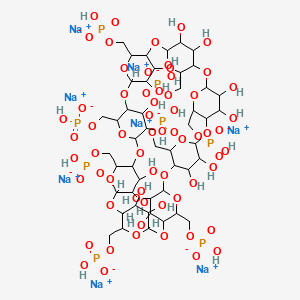
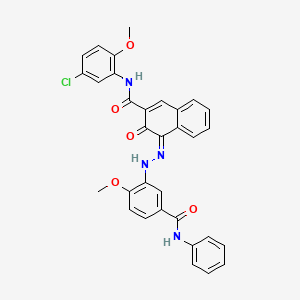
![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13402027.png)
![2-[[6-[6-[3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402032.png)
![disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate](/img/structure/B13402046.png)
![3-(2-chloro-11-oxido-5,6-dihydrobenzo[b][1]benzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13402052.png)
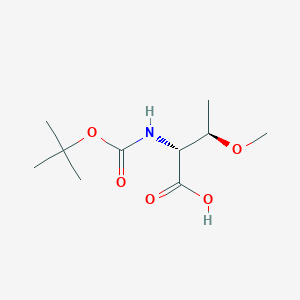
![(2S)-3-{4-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13402059.png)
